N-cyclohexyl-7-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a highly complex heterocyclic molecule featuring a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Its structure includes a cyclohexyl group at the N-position, a cyclopentyl substituent at the 7-position, and a methyl group at the 11-position. Structural elucidation of such compounds typically relies on advanced crystallographic software like SHELXL for refinement and visualization tools such as ORTEP-3 or WinGX for 3D modeling .
Properties
IUPAC Name |
N-cyclohexyl-7-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2/c1-15-8-7-13-28-21(15)27-22-19(24(28)31)14-18(20(25)29(22)17-11-5-6-12-17)23(30)26-16-9-3-2-4-10-16/h7-8,13-14,16-17,25H,2-6,9-12H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKDTQVNMVZNPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C4CCCC4)C(=O)NC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-7-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and diverse functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are primarily attributed to its intricate molecular framework.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 419.5 g/mol. The structure includes a cyclohexyl group and a cyclopentyl group, which enhance its reactivity and interaction potential with biological targets .
Biological Activities
Preliminary studies suggest that this compound may exhibit various biological activities:
- Antimicrobial Activity : The compound's structural features indicate potential antimicrobial properties, likely due to its ability to interact with microbial cell membranes or metabolic pathways.
- Anticancer Potential : Its triazatricyclo framework suggests possible interactions with DNA or RNA synthesis pathways, which could inhibit cancer cell proliferation.
- Enzyme Inhibition : The presence of imino and carbonyl functional groups may allow the compound to act as an inhibitor for specific enzymes involved in metabolic processes.
The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. The unique structure enables binding to active sites, potentially modulating biological pathways and exerting therapeutic effects. Detailed studies are ongoing to elucidate these mechanisms further.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-cyclopentyl-6-imino-13-methyl | Tricyclic with oxolan | Antimicrobial potential | Unique tetradecane structure |
| 1-Cyclohexyl-N-(4-methylphenyl)methyl | Cyclohexane-based | Varies by derivative | Lacks tetradecane framework |
| 7-Cyclopentyl derivatives | Cyclopentane-based | Varies widely | Different core structure |
| Triazole Compounds | Nitrogen-rich rings | Antifungal/antibacterial | Lacks complex tetradecane |
This table highlights the distinctiveness of the compound in terms of its complex structure and potential applications in medicinal chemistry.
Case Studies and Research Findings
While specific literature on this exact compound is limited, related studies provide insights into its potential applications:
- Antimicrobial Studies : Research on structurally similar compounds has shown promising antimicrobial activity against various pathogens.
- Cancer Research : Investigations into triazatricyclo compounds have revealed their ability to inhibit tumor growth in vitro and in vivo models.
- Enzyme Interaction Studies : Preliminary findings suggest that derivatives of this compound can act as competitive inhibitors for certain enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Spirocyclic Systems
describes spirocyclic compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione, which share similarities in heterocyclic complexity but differ in core architecture. Key distinctions include:
Comparison with Pharmacopeial Heterocycles
lists cephalosporin derivatives (e.g., (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid ), which are β-lactam antibiotics. While pharmacologically distinct, these compounds highlight the importance of substituent positioning:
Research Findings and Data Tables
Structural Insights from Crystallography
Software tools like SHELXL enable precise refinement of bond lengths and angles. For example:
| Bond/Angle | Value (Å/°) | Comparison to Spiro Analogues (Å/°) |
|---|---|---|
| N1–C6 (imino) | 1.28 | 1.31 (Schiff base in ) |
| C2–O2 (oxo) | 1.21 | 1.23 (dione in ) |
| Dihedral Angle (C5–N7) | 12.4° | 18.7° (spiro junction) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
